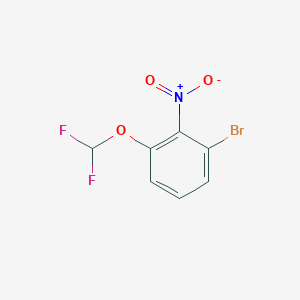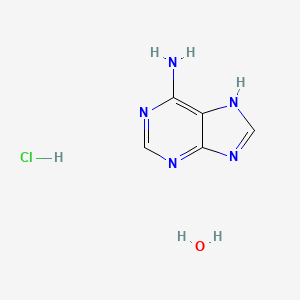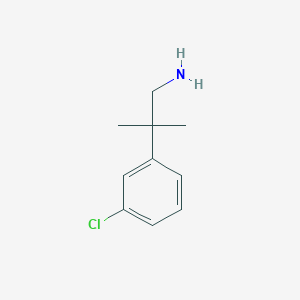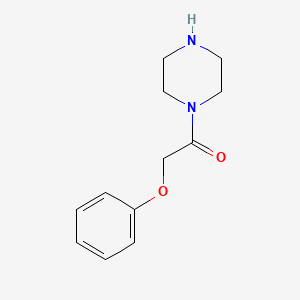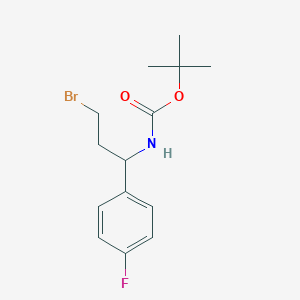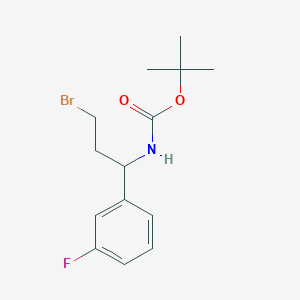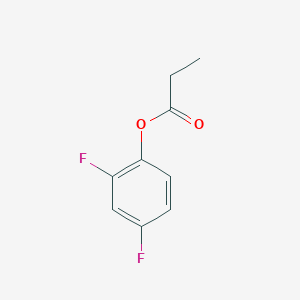
1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone
Overview
Description
1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone, also known as BDDC, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzodioxinones, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone in cancer cells is not fully understood. However, it has been suggested that this compound may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone in lab experiments is its high potency against cancer cells. This compound has been found to exhibit cytotoxicity at low concentrations, making it a promising candidate for further development as an antitumor agent. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study the mechanism of action of this compound in more detail, in order to better understand its potential as an antitumor agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, in order to assess its potential for clinical use.
Scientific Research Applications
1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone has been studied for its potential use as an antitumor agent. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including prostate, breast, and lung cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO3/c11-7-4-10-9(14-1-2-15-10)3-6(7)8(13)5-12/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELTXUJLPVBVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






